Selenium trioxide

Oxidation State Inorganic Synthesis Redox Chemistry

Sourcing high-purity Se(VI) compounds often demands multi-step oxidation of SeO₂, adding time and compromising yield. Selenium trioxide (SeO₃) resolves this as the most direct precursor to selenic acid and selenate salts via single-step hydration or base reaction. • Direct Se(VI) precursor-eliminates extra oxidation steps inherent to SeO₂-based routes • Potent oxidizing agent and Lewis acid for demanding organic transformations • Key material for photovoltaic thin-film R&D and specialty chemical synthesis Supplied as a white hygroscopic crystalline solid with rigorous quality control to ensure reproducible performance in both academic and industrial settings.

Molecular Formula SeO3
O3Se
Molecular Weight 126.97 g/mol
CAS No. 13768-86-0
Cat. No. B077119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenium trioxide
CAS13768-86-0
SynonymsDioxide, Selenium
Monoxide, Selenium
Oxide, Selenium
Oxides, Selenium
selenium dioxide
Selenium Monoxide
selenium oxide
Selenium Oxides
selenium trioxide
Trioxide, Selenium
Molecular FormulaSeO3
O3Se
Molecular Weight126.97 g/mol
Structural Identifiers
SMILESO=[Se](=O)=O
InChIInChI=1S/O3Se/c1-4(2)3
InChIKeyVFLXBUJKRRJAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: very good

Selenium Trioxide: Baseline Properties


Selenium trioxide (SeO₃) is an inorganic compound of selenium in its highest oxidation state (+6) [1]. It is a white, hygroscopic crystalline solid with a tetragonal crystal structure [1][2]. Its density is 3.44 g/cm³, and it melts at 118.35°C before decomposing at approximately 180°C [1]. The compound is very soluble in water and organic solvents, reacting vigorously with water to form selenic acid (H₂SeO₄) [1][3]. Selenium trioxide is of academic and industrial interest primarily as a strong oxidizing agent, a Lewis acid, and a precursor to Se(VI) compounds [1][4].

High-valent Se(VI) precursor for selenate synthesis
Strong oxidizing agent for redox-driven transformations
Thermal decomposition studies with controlled O2 release
Organic-solvent solubility supports thin-film deposition workflows

Why Selenium Trioxide Cannot Be Substituted


Selenium trioxide (SeO₃) occupies a unique position in the selenium oxide family due to its +6 oxidation state, which imparts distinct thermodynamic, acidic, and oxidative properties compared to the more common selenium dioxide (SeO₂) [1]. Unlike its sulfur analog (SO₃), SeO₃ is thermodynamically unstable and decomposes above 185°C, requiring specialized handling and storage conditions [1][2]. Furthermore, while SeO₃ chemically resembles SO₃, it does not behave like tellurium trioxide (TeO₃), which is insoluble in water and structurally different [3]. These differences mean that substituting SeO₃ with a lower oxide (e.g., SeO₂) or a different group 16 trioxide would fundamentally alter reaction pathways, product profiles, or material properties in target applications. The quantitative evidence below demonstrates why this compound must be specifically selected for its intended use.

Oxidation State
Se(VI) (+6) in SeO3
SeO2 yields Se(IV) selenites, not selenates
Thermal Stability
Decomposes above 185°C, enabling O2 release
SO3 remains stable, cannot mimic decomposition behavior
Water Solubility
Very soluble, forms selenic acid
TeO3 is insoluble, blocking aqueous chemistry

Quantitative Differentiation from Key Comparators


Higher Oxidation State vs. Selenium Dioxide

Selenium trioxide (SeO₃) contains selenium in the +6 oxidation state, whereas the more common selenium dioxide (SeO₂) is in the +4 oxidation state [1]. This difference in oxidation state fundamentally alters their reactivity and product profiles. SeO₃ acts as a stronger oxidizing agent and is a precursor to selenates (SeO₄²⁻), while SeO₂ leads to selenites (SeO₃²⁻) [1]. The +6 state of SeO₃ is essential for applications requiring high-valent selenium, such as the synthesis of selenic acid or selenate salts, which cannot be directly obtained from SeO₂ without additional oxidation steps [1][2].

Oxidation State
Class-level
Se(VI) (+6)
Supports direct selenate formation
SeO2 provides Se(IV); additional oxidation needed
Oxidation State Inorganic Synthesis Redox Chemistry

Thermal Instability Compared to SO₃

Selenium trioxide is thermodynamically unstable and decomposes to selenium dioxide (SeO₂) and oxygen above 185°C, with a reaction enthalpy (ΔH) of -54 kJ/mol for the decomposition: 2 SeO₃ → 2 SeO₂ + O₂ [1][2]. In contrast, sulfur trioxide (SO₃) is a stable compound under similar conditions and does not spontaneously decompose to SO₂ and O₂ [1][2]. This instability dictates specific handling, storage, and processing conditions for SeO₃, including the avoidance of elevated temperatures during synthesis and use .

Thermal Stability
Head-to-head
>185°C / ΔH −54 kJ/mol
Enables controlled O2 release
SO3 stable; decomposition not observed
Thermal Stability Inorganic Chemistry Material Synthesis

Stronger Acidity: Selenic vs. Selenious Acid

Selenium trioxide reacts with water to form selenic acid (H₂SeO₄), a strong dibasic acid with a second dissociation constant (pKa₂) of 1.7 [1]. In contrast, selenium dioxide dissolves in water to form selenious acid (H₂SeO₃), which is a weaker acid with a reported pKa of 2.46 [2]. This difference of approximately 0.76 pKa units indicates that selenic acid is a significantly stronger proton donor, which can influence reaction rates, equilibria, and corrosion potential in aqueous systems [1][3].

Acid Strength
Reported
pKa2 1.7 (H2SeO4)
Higher proton donor strength than H2SeO3
ΔpKa ≈ 0.76; aqueous, 25°C
Acid Strength Aqueous Chemistry Selenic Acid

Stronger Oxidation than Sulfuric Acid

Selenic acid (H₂SeO₄), the hydration product of SeO₃, is described as a more powerful oxidizing agent than sulfuric acid (H₂SO₄) [1]. While quantitative redox potentials for the specific half-reactions in non-standard conditions are not provided in the source literature, the qualitative ranking is consistent with periodic trends and observed reactivity. This enhanced oxidizing capability makes SeO₃ and its derivatives valuable in synthetic applications where a stronger oxidant than H₂SO₄ is required, such as in the oxidation of certain organic substrates or the preparation of high-valent selenium compounds [1][2].

Oxidizing Power
Class-level
H2SeO4: more powerful oxidant H2SO4: lower oxidative reactivity
Supports oxidative synthesis context
Exact redox potentials not reported
Oxidizing Power Redox Potential Selenic Acid

Water Solubility Difference from TeO₃

Selenium trioxide (SeO₃) is very soluble in water and reacts to form selenic acid, exhibiting chemical behavior that resembles sulfur trioxide (SO₃) rather than tellurium trioxide (TeO₃) [1][2]. In contrast, TeO₃ is described as an orange-yellow solid that is insoluble in water, and therefore its chemistry is fundamentally different from that of SeO₃ and SO₃ [1][3]. Additionally, SeO₃ forms a cyclic tetrameric structure (SeO₃)₄ in the solid state, while SO₃ exists in several polymeric forms (γ-SO₃, β-SO₃, α-SO₃) and TeO₃ adopts distinct polymorphs (α-TeO₃, β-TeO₃) [1][4].

Water Solubility
Class-level
SeO3: very soluble TeO3: insoluble
Supports aqueous chemistry workflows
TeO3 cannot substitute for solution-based steps
Chemical Behavior Group 16 Oxides Solubility

Direct Selenate Synthesis vs. SeO₂

Selenium trioxide serves as a direct precursor to selenic acid (H₂SeO₄) and selenate salts (e.g., K₂SeO₄) through simple dissolution or reaction [1]. In contrast, obtaining selenates from selenium dioxide (SeO₂) requires an additional oxidation step, typically using strong oxidants like hydrogen peroxide [2]. For example, K₂SeO₄ can be prepared by reacting SeO₃ with SO₃, whereas from SeO₂, one would first need to oxidize it to H₂SeO₄ before neutralization [1][3]. This synthetic shortcut can reduce processing steps, improve atom economy, and minimize the use of auxiliary oxidizing agents in industrial or laboratory preparations.

Selenate Synthesis
Class-level
One-step hydration/neutralization SeO2 requires oxidation step
May reduce synthetic steps for Se(VI) compounds
Potential workflow efficiency advantage
Synthetic Utility Selenate Salts Precursor

Selenium Trioxide: Application Scenarios


Selenic Acid & Selenate Synthesis

Selenium trioxide is the most direct precursor to selenic acid (H₂SeO₄) and its salts (selenates). As demonstrated in Section 3 (Evidence_Item 6), SeO₃ can be hydrated or reacted with bases to yield Se(VI) compounds in a single step, avoiding the additional oxidation required when starting from SeO₂. This is particularly valuable in laboratories and industries producing selenate-based oxidizing agents or specialty chemicals. The stronger acidity of H₂SeO₄ (pKa₂ = 1.7, Evidence_Item 3) and its powerful oxidizing nature (Evidence_Item 4) further justify the use of SeO₃ in these syntheses [1][2].

Thermal Decomposition and Oxidant Research

The thermodynamic instability of SeO₃, which decomposes to SeO₂ and O₂ above 185°C (Evidence_Item 2), makes it a candidate for applications where a controlled release of oxygen or a transition from Se(VI) to Se(IV) is desired. This behavior is distinct from the stable SO₃. Researchers studying thermal decomposition mechanisms, or those needing an oxidant that leaves a specific residue (SeO₂), should select SeO₃ over other trioxides. Its use in solid-state reactions or as a precursor for mixed-valence selenium oxides (e.g., Se₂O₅) relies on this property [3].

Photovoltaic Thin Film Precursor

Selenium trioxide is cited as a key component in the manufacture of photoelectric cells and solar energy devices [4][5]. While specific deposition parameters are proprietary, the high oxidation state and solubility of SeO₃ in organic solvents [6] likely facilitate its use as a precursor for selenium-containing thin films via solution-based deposition or chemical vapor deposition. The unique +6 oxidation state (Evidence_Item 1) may allow for the formation of films with distinct electronic properties compared to those derived from SeO₂. Procurement of high-purity SeO₃ is essential for achieving reproducible film quality in photovoltaic research and development.

Stronger Oxidation for Organic Synthesis

Selenic acid, derived from SeO₃, is a more potent oxidizing agent than sulfuric acid (Evidence_Item 4). This property makes SeO₃ a valuable reagent in organic transformations that demand a strong oxidant capable of converting alcohols to carbonyls, cleaving alkenes, or oxidizing sensitive functional groups. The difference in oxidative power can be the deciding factor between reaction success and failure. Furthermore, the similarity of SeO₃ chemistry to SO₃ (Evidence_Item 5) allows chemists familiar with sulfur trioxide chemistry to apply analogous protocols while benefiting from enhanced redox activity [1][2].

Application
Selection Property
Validation Focus
Selenic acid & selenate synthesis
Direct Se(VI) precursor route
Single-step conversion efficiency
Thermal decomposition & oxidant research
Decomposition onset behavior
Controlled O2 release and SeO2 residue
Photovoltaic thin film precursor
Organic-solvent solubility
Film purity and deposition uniformity
Stronger oxidation for organic synthesis
Oxidative reactivity profile
Redox capability benchmark

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